molecular formula C17H15NO2 B11849834 1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- CAS No. 106110-77-4

1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)-

Cat. No.: B11849834
CAS No.: 106110-77-4
M. Wt: 265.31 g/mol
InChI Key: QFOJKXRZXSUAID-UHFFFAOYSA-N
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Description

1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- is a chemical compound belonging to the class of isoquinolinediones. Isoquinolinediones are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure consists of an isoquinoline core with a dione functionality at positions 1 and 3, and a 2-ethylphenyl group attached at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- can be achieved through various synthetic routes. One common method involves the use of acryloyl benzamides as key substrates. The reaction typically employs radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are designed to be simple, mild, green, and efficient, making the process environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Various substituted isoquinolinediones

Scientific Research Applications

1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3(2H,4H)-Isoquinolinedione, 2-(2-methylphenyl)-
  • 1,3(2H,4H)-Isoquinolinedione, 2-(2-chlorophenyl)-
  • 1,3(2H,4H)-Isoquinolinedione, 2-(2-bromophenyl)-

Uniqueness

1,3(2H,4H)-Isoquinolinedione, 2-(2-ethylphenyl)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.

Properties

CAS No.

106110-77-4

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(2-ethylphenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C17H15NO2/c1-2-12-7-4-6-10-15(12)18-16(19)11-13-8-3-5-9-14(13)17(18)20/h3-10H,2,11H2,1H3

InChI Key

QFOJKXRZXSUAID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O

Origin of Product

United States

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